![molecular formula C27H36O7 B1676476 Methylprednisolone aceponate CAS No. 86401-95-8](/img/structure/B1676476.png)
Methylprednisolone aceponate
Overview
Description
Methylprednisolone aceponate, also known as methylprednisolone acetate propionate, is a glucocorticoid and a corticosteroid ester . It is used as a topical corticosteroid for treating eczema and psoriasis. It suppresses inflammatory and allergic skin reactions, thus alleviating symptoms like redness, thickening of the skin, coarseness of the skin surface, fluid build-up, itchiness, and other complaints .
Synthesis Analysis
A study has proposed a rapid RP-HPLC method for the analysis of methylprednisolone and its derivatives with high linearity, repeatability, sensitivity, selectivity, and cost-effectiveness . This method achieved satisfactory results in detecting, determining, and separating methylprednisolone, 17-methylprednisolone hemisuccinate, and methylprednisolone hemisuccinate .Molecular Structure Analysis
The crystal structures of methylprednisolone aceponate were determined by X-ray diffraction analysis at temperatures 90 K and 150 K . The IUPAC name of methylprednisolone hemisuccinate, a derivative of methylprednisolone, is 4- [2- [ (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta [a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid .Chemical Reactions Analysis
Methylprednisolone aceponate is a synthetic corticosteroid, and its pharmacokinetic properties differ from those of other corticosteroids. It leads to a high degree of dissociation between topical and systemic action due to its two-fold esterification .Physical And Chemical Properties Analysis
Methylprednisolone aceponate is highly lipophilic due to its two-fold esterification . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Dermatology: Treatment of Eczema
Methylprednisolone aceponate: is a potent glucocorticosteroid used in dermatology, primarily for the treatment of eczema. It has been shown to be as effective as other corticosteroids like betamethasone valerate and hydrocortisone butyrate. Approximately 90% of patients see marked improvement or complete remission of symptoms after 3 to 4 weeks of therapy .
Pharmacokinetics: Percutaneous Absorption
In pharmacokinetic studies, Methylprednisolone aceponate demonstrates less than 1% total percutaneous absorption, indicating minimal systemic exposure and a favorable safety profile for topical applications .
Pharmacodynamics: Anti-inflammatory Activity
The compound’s anti-inflammatory activity is significant, categorizing it as a potent glucocorticosteroid. Its atrophogenic potential, which includes skin thinning and telangiectasia, appears lower than or similar to other corticosteroids, suggesting a safer profile for long-term use .
Analytical Chemistry: HPLC Method Development
A rapid RP-HPLC method has been developed for the analysis of Methylprednisolone aceponate and its derivatives. This method is characterized by high linearity, repeatability, sensitivity, selectivity, and cost-effectiveness, making it suitable for pharmaceutical industry applications .
Endocrinology: Pituitary-Adrenal Function
Studies have shown that Methylprednisolone aceponate does not appear to inhibit pituitary-adrenal function in patients, even after extended use. This is crucial for ensuring that the medication does not disrupt the body’s hormonal balance .
Clinical Immunotherapeutics: Tolerability Profile
Methylprednisolone aceponate: has a tolerability profile similar to other corticosteroids, with local symptoms observed in up to 6% of patients. Rare cases of skin atrophy and telangiectasia have been described, but systemic effects have not been seen to date .
Molecular Pharmacology: Lipophilicity and Skin Penetration
The introduction of two ester groups in Methylprednisolone aceponate increases its lipophilicity, enhancing penetration into the skin and potentially improving therapeutic outcomes .
Therapeutic Potential: Comparative Efficacy
Initial findings suggest that Methylprednisolone aceponate may offer additional benefits over other widely used agents of its class, particularly in terms of a low propensity for systemic effects. However, more extensive clinical experience is necessary to confirm these benefits .
properties
IUPAC Name |
[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALKLAYLIPSCQL-YPYQNWSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023301 | |
Record name | Methylprednisolone aceponate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylprednisolone aceponate | |
CAS RN |
86401-95-8 | |
Record name | Methylprednisolone aceponate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86401-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylprednisolone aceponate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086401958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylprednisolone aceponate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14643 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methylprednisolone aceponate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21-Acetoxy-11beta-hydroxy-6alpha-methyl-17-propionyloxy-1,4-pregnadien-3,20-dion | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [(6s,8r,9r,10s,11s,13s,14s,17r)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-yl] propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLPREDNISOLONE ACEPONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET54W9J4U2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Methylprednisolone Aceponate (MPA) is a synthetic glucocorticoid pro-drug. After topical application, it undergoes esterase hydrolysis in the skin, converting it into its active metabolite, methylprednisolone. [] This active form then binds to intracellular glucocorticoid receptors, primarily in inflammatory cells. [] This binding complex translocates to the nucleus, where it modulates the transcription of various genes involved in the inflammatory response. [] Ultimately, this leads to decreased production of inflammatory mediators, reduced inflammatory cell infiltration, and suppression of the immune response. []
ANone:
- Spectroscopic Data:
A: MPA is available in various formulations, including cream, ointment, fatty ointment, and milk. [] The specific excipients used in each formulation can influence the drug's stability and compatibility with different materials. For example, the presence of ceramides in some MPA formulations has been shown to enhance its compatibility with the skin barrier and improve its efficacy in treating contact dermatitis. []
ANone: As MPA is a glucocorticoid and not a catalyst, it does not possess catalytic properties or applications in the traditional sense.
ANone: While specific computational studies on MPA itself are limited in the provided literature, glucocorticoids, in general, are subject to computational chemistry and modeling studies. These studies explore the binding affinity of glucocorticoids to their receptors, predict their pharmacokinetic properties, and design novel analogs with improved therapeutic profiles.
A: The diesterification of methylprednisolone in MPA contributes to its unique pharmacological profile. [] Studies comparing MPA to its mono-esterified and unesterified counterparts showed that the diester form possessed superior anti-inflammatory activity upon topical application, alongside lower systemic exposure. [] This highlights the importance of the diester structure for MPA's favorable therapeutic index.
A: MPA is formulated in various vehicles (cream, ointment, fatty ointment, milk) to optimize its delivery and stability. [] These formulations influence the drug's release from the vehicle, penetration into the skin, and overall bioavailability. [] The choice of formulation depends on factors such as the severity of the skin condition, the location of the affected area, and patient preference. []
A: MPA exhibits low systemic absorption after topical application due to its unique structure and metabolism. [] Following skin penetration, it's rapidly hydrolyzed to its active metabolite, methylprednisolone. [] This active form then undergoes further metabolism, primarily in the liver, to inactive metabolites that are primarily excreted in the urine. [] The rapid inactivation of MPA minimizes systemic exposure and reduces the risk of systemic side effects. []
A: Numerous studies, including double-blind, placebo-controlled trials, have demonstrated the efficacy and safety of MPA in treating various inflammatory skin conditions like atopic dermatitis, contact dermatitis, and psoriasis. [, , , , , , ] These studies have shown that MPA effectively reduces inflammation, itching, and other symptoms associated with these conditions.
A: Rodent models, such as mice and rats, are commonly used to investigate the anti-inflammatory effects of MPA. [, ] These models involve inducing skin inflammation using various agents (e.g., croton oil, picryl chloride) and then assessing the ability of MPA to reduce inflammation.
ANone: Although MPA is generally considered safe for topical use, information about potential side effects or long-term toxicity is not within the scope of this scientific Q&A.
ANone: While the provided texts don't specify novel delivery systems for MPA, ongoing research explores new drug delivery systems for topical corticosteroids in general. These systems, like nanoparticles or liposomes, aim to enhance drug penetration, prolong drug release, and improve targeting to specific skin layers, ultimately increasing efficacy and reducing side effects.
A: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying MPA in pharmaceutical formulations. [] This method allows for accurate and precise determination of drug content, ensuring quality control during manufacturing and storage.
ANone: While the provided texts do not specifically address the dissolution and solubility of MPA, these properties are crucial for its formulation and bioavailability. Different formulations, such as creams, ointments, and solutions, can influence the dissolution rate and subsequent absorption of the drug.
A: Analytical methods, such as HPLC, used for quantifying MPA undergo rigorous validation procedures. [] This validation ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the method, guaranteeing reliable and consistent results.
ANone: As a pharmaceutical product, MPA is subject to stringent quality control and assurance measures during its development, manufacturing, and distribution. These measures ensure the product's identity, purity, potency, and safety, meeting the required regulatory standards.
ANone: The provided abstracts do not delve into specific drug-transporter interactions of MPA. Nevertheless, understanding such interactions is crucial for predicting drug disposition and potential drug-drug interactions.
A: Alternatives to MPA include other topical corticosteroids of varying potencies (e.g., clobetasol propionate, mometasone furoate) [, ] and topical calcineurin inhibitors (e.g., tacrolimus, pimecrolimus). [, , ] The choice of treatment depends on factors like the specific skin condition, severity, location, patient age, and potential side effects.
ANone: Research on MPA and similar topical corticosteroids leverages a wide range of infrastructure and resources, including:
A: The development of MPA represents a significant advancement in topical corticosteroid therapy. Introduced as a fourth-generation corticosteroid, MPA offered improved efficacy and a better safety profile compared to earlier generation corticosteroids. [, ] Its availability in multiple formulations further expanded its clinical utility.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.